molecular formula C10H18O3 B8725524 Tetrahydropyranyl ether CAS No. 709-84-2

Tetrahydropyranyl ether

Cat. No.: B8725524
CAS No.: 709-84-2
M. Wt: 186.25 g/mol
InChI Key: HUHXLHLWASNVDB-UHFFFAOYSA-N
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Description

Tetrahydropyranyl ether is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

709-84-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(oxan-2-yloxy)oxane

InChI

InChI=1S/C10H18O3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h9-10H,1-8H2

InChI Key

HUHXLHLWASNVDB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.23 g of Part F cyano-alcohol (7.36 mmole) in 20 ml of dry methylene chloride was treated with 800 ml of dihydropyran (8.89 mmole) and catalytic amount of p-toluene sulfonic acid at 0°-5° C. After 4 hours, the reaction mixture was diluted with ether and washed with aqueous sodium bicarbonate solution. The aqueous layer was reextracted twice with ether. The combined organic extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude residue was chromatographed on a silica gel column and eluted with 20-25% ethyl acetate in hexane to obtain 1.61 g of title tetrahydropyranyl ether.
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7.36 mmol
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800 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (0.57 g., 57 percent in mineral oil) in 25 ml. of dimethylsulfoxide, is added to 3 g. of 4,4-difluoro-4-carboxybutyltriphenylphosphonium bromide. The reaction mixture is maintained at 20° C. with stirring for 30 min. A solution of 3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether), 1.57 g., in 10 ml. of dimethylsulfoxide is added. The reaction mixture is stirred at ambient temperature for 2 hr. and diluted with 50 ml. of benzene. Potassium bisulfate (2.7 g. in 30 ml. of water) is slowly added, maintaining the reaction temperature at less than or equal to 10° C. The aqueous layer is extracted with 50 ml. of benzene and the organic extracts are washed successively with 50 ml. of water and 50 ml. of brine before combining, drying, and evaporating. Evaporation yields an oil which is chromatographed on 100 g. of acid washed silica gel packed in 20 percent ethyl acetate and Skellysolve B. Elution with 20-75 percent ethyl acetate and Skellysolve B yields crude 2,2-difluoro-16-phenoxy-17,18,19,20-tetranor-PGF2α, bis-(tetrahydropyranyl ether).
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0.57 g
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[Compound]
Name
3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether)
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0 (± 1) mol
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30 mL
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Synthesis routes and methods III

Procedure details

In 20 ml of methylene chloride were dissolved 2.13 g of 2-[(E)-3-(4-bromophenyl)-2-methylallyloxy]ethanol and 1.43 ml of 3,4-dihydro-2H-pyran and 20 mg of p-toluenesulfonic acid monohydrate was added to the resulting solution with ice-cooling, after which the resulting mixture was subjected to reaction at room temperature for 3 hours. Subsequently, 30 ml of methylene chloride and 20 ml of a saturated aqueous sodium hydrogen-carbonate solution were added to the reaction mixture, and the organic layer was separated, washed successively with 20 ml of water and 20 ml of a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue thus obtained was purified by a column chromatography [Wako Silica Gel C-200, eluant: toluene:ethyl acetate (20:1 by volume)] to obtain 2.6 g (yield 93%) of oily tetrahydropyranyl ether of 2-[(E)-3-(4-bromophenyl)-2-methylallyloxy]ethanol.
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0 (± 1) mol
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2.13 g
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1.43 mL
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reactant
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20 mg
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reactant
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20 mL
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20 mL
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30 mL
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solvent
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